Geranyl caproate

Description

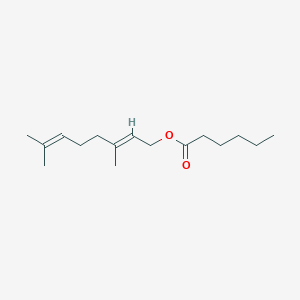

Geranyl caproate (hexanoic acid 3,7-dimethyl-2,6-octadienyl ester) is a monoterpene ester derived from geraniol and caproic acid. It is characterized by a molecular formula of C₁₆H₂₈O₂, a molecular weight of 252.39 g/mol, and a log P value of 4.62, indicating moderate hydrophobicity . Its IR spectrum shows a carbonyl (C=O) stretching vibration at 1718.93 cm⁻¹, distinct from caproic acid’s absorption at 1705.7 cm⁻¹, confirming ester formation . Key structural features include a geranyl backbone with a six-carbon acyl chain, contributing to its bioactivity and physicochemical properties.

This compound exhibits promising anticancer activity, particularly against murine leukemia (P388) cells, with an IC₅₀ of 116.08 µg/ml . Molecular docking studies highlight its strong binding affinity to Pim1 kinase, a leukemia-associated protein, with a rerank score of -189.822 KJ/mol, outperforming other esters like geranyl caprylate .

Structure

3D Structure

Properties

CAS No. |

10032-02-7 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |

InChI |

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |

InChI Key |

ARVSCQUZFFSNKF-QINSGFPZSA-N |

SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |

Canonical SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

boiling_point |

98.00 °C. @ 1.00 mm Hg |

density |

0.890 (15.5°) |

Other CAS No. |

68310-59-8 10032-02-7 |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification of geraniol (C₁₀H₁₈O) with caproic acid (C₆H₁₂O₂) under alkaline conditions follows a nucleophilic acyl substitution mechanism. Sodium hydroxide deprotonates the carboxylic acid, forming a reactive carboxylate ion that attacks the electrophilic carbon of geraniol’s hydroxyl group. The reaction proceeds via the formation of a tetrahedral intermediate, culminating in the release of water and the ester product.

Stoichiometric Ratios:

Experimental Procedure

A representative synthesis involves heating a mixture of geraniol (10 mmol), caproic acid (12 mmol), and NaOH (5% w/w) at 80°C for 8 hours in a 250 mL round-bottom flask. Post-reaction neutralization with 1% HCl separates the catalyst, followed by extraction with ethyl acetate (EtOAc). The organic phase is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purification via column chromatography (n-hexane/EtOAc = 95:5) yields this compound as a colorless oil.

Key Parameters:

Analytical Characterization

Purified this compound is characterized by:

-

Thin-Layer Chromatography (TLC): Rf = 0.4 (n-hexane/EtOAc = 95:5).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Retention time = 11.33 minutes; molecular ion peak at m/z 252.39.

-

¹H-NMR (400 MHz, CDCl₃): δ 4.13–4.59 ppm (2H, t, J = 7.2–7.4 Hz, CH₂ adjacent to ester oxygen), δ 5.10–5.45 ppm (2H, m, alkene protons from geraniol).

Acid-Catalyzed Esterification Using Sulfonated Cation Exchange Resins

Catalyst Preparation and Activation

Pretreated cation exchange resins (e.g., Amberlyst-15) functionalized with sulfonic acid (-SO₃H) groups are employed. Activation involves sequential soaking in sulfuric acid (1 mol/L, 24 h) and ammonium molybdate (0.5 mol/L, 24–48 h), followed by calcination at 400–700°C. This enhances Brønsted acidity and surface area, critical for protonating caproic acid and facilitating electrophilic attack on geraniol.

Reaction Optimization

The esterification is conducted in a 500 mL flask equipped with a Dean-Stark trap to remove water. A mass ratio of caproic acid : geraniol : catalyst = 2.3 : 2 : 0.29 is heated at 132–155°C for 1–3 hours, followed by reflux for 3–4 hours. Neutralization with anhydrous Na₂CO₃ (pH 7–8) and vacuum distillation (120–124°C, −0.098 to −0.1 MPa) isolates the product.

Performance Metrics:

Chemical Reactions Analysis

Geranyl caproate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert geranyl hexanoate into its corresponding alcohols.

Substitution: This reaction can occur at the ester functional group, leading to the formation of different esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Geranyl caproate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and enzymatic synthesis.

Biology: It serves as a pheromone in certain insect species, making it useful in entomological studies.

Medicine: Research has explored its potential neuroprotective effects and other pharmacological activities.

Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma

Mechanism of Action

The mechanism of action of geranyl hexanoate varies depending on its application. As a pheromone, it interacts with specific receptors in the antennae of insects, triggering behavioral responses. In enzymatic reactions, it acts as a substrate for lipase enzymes, undergoing transesterification to form other esters. The molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Geranyl Butyrate

- Structure : Butyric acid ester of geraniol (C₁₄H₂₄O₂; MW: 224.34 g/mol).

- Bioactivity : Lower anticancer potency (IC₅₀ = 162.51 µg/ml against P388 cells) compared to geranyl caproate .

- Physicochemical Properties : Log P = 4.62 (similar to this compound), but shorter acyl chain reduces thermal stability and solvent resistance .

Geranyl Caprylate

- Structure: Octanoic acid ester of geraniol (C₁₈H₃₂O₂; MW: 280.45 g/mol).

- Bioactivity : Higher IC₅₀ (172.93 µg/ml ) than this compound in P388 cells but superior inhibition at lower concentrations (e.g., 71.10% inhibition at 250 µg/ml vs. 58.48% for this compound) .

Citronellyl Caproate

- Structure : Caproic acid ester of citronellol (C₁₆H₂₈O₂; MW: 252.39 g/mol).

- Bioactivity : Comparable molecular weight to this compound but higher log P (4.96 ) and slightly weaker docking affinity (-182.560 KJ/mol vs. -189.822 KJ/mol) .

- Key Difference : Citronellol’s saturated backbone reduces conjugation effects, altering receptor interactions.

Geranyl Acetate

- Structure : Acetic acid ester of geraniol (C₁₂H₂₀O₂; MW: 196.29 g/mol).

- Bioactivity : Strong anticancer activity against Colo-205 cells (IC₅₀ = 30 µM ) via apoptosis induction .

- Applications : Widely used in cosmetics; lower molecular weight enhances volatility but limits sustained activity compared to this compound .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | log P | Carbonyl IR (cm⁻¹) |

|---|---|---|---|---|

| This compound | C₁₆H₂₈O₂ | 252.39 | 4.62 | 1718.93 |

| Geranyl butyrate | C₁₄H₂₄O₂ | 224.34 | 4.62 | 1722.43 |

| Geranyl caprylate | C₁₈H₃₂O₂ | 280.45 | 5.12 | 1718.53 |

| Citronellyl caproate | C₁₆H₂₈O₂ | 252.39 | 4.96 | - |

| Geranyl acetate | C₁₂H₂₀O₂ | 196.29 | 3.10 | 1715–1720* |

*Data inferred from analogous esters .

Table 2: Anticancer Activity Against P388 Cells

| Compound | IC₅₀ (µg/ml) | Inhibition at 500 µg/ml (%) |

|---|---|---|

| This compound | 116.08 | 101.17 ± 0.16 |

| Geranyl butyrate | 162.51 | 91.99 ± 1.95 |

| Geranyl caprylate | 172.93 | 101.33 ± 0.78 |

Key Research Findings

- Anticancer Mechanism : this compound’s geranyl chain enhances binding to Pim1 kinase’s catalytic site (residues Lys 67, Asp 186), inducing apoptosis .

- Structure-Activity Relationship: Acyl chain length inversely correlates with IC₅₀ in leukemia cells but improves antifungal activity in phenolic geranyl derivatives .

- Synthetic Yield : this compound synthesis achieves 76% yield under optimized conditions (NaOH catalyst), higher than geranyl caprylate (54%) .

Q & A

Q. What are the primary molecular targets of geranyl caproate in cancer research?

this compound has shown inhibitory activity against Pim1 kinase, a key enzyme overexpressed in leukemia and other cancers. Its mechanism involves hydrogen bonding with Lys 67 and Asp 186 residues in the kinase's active site, stabilizing interactions critical for enzyme inhibition . To validate these targets, researchers can employ molecular docking tools (e.g., Molegro Virtual Docker) and compare binding affinities with known inhibitors. Follow-up assays, such as kinase activity tests or cellular apoptosis assays, are recommended to confirm functional effects.

Q. How does this compound comply with drug-likeness criteria such as Lipinski's Rule of Five?

this compound meets Lipinski's criteria, with molecular weight <500 Da, LogP <5, and acceptable hydrogen bond donor/acceptor counts . Researchers should calculate these parameters using software like Molinspiration or SwissADME and compare results with in vitro bioavailability data. Discrepancies (e.g., high LogP vs. poor solubility) may require structural optimization, such as ester chain modification.

Q. What experimental models are suitable for preliminary evaluation of this compound's antitumor activity?

In vitro leukemia cell lines (e.g., Jurkat or K562) are commonly used for cytotoxicity assays (MTT or Annexin V staining). For mechanistic studies, Pim1-overexpressing models are preferred. Include controls with parent compounds (geraniol/citronellol) to assess efficacy improvements from esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different cancer types?

Disparate results may arise from variability in Pim1 expression or off-target effects. To address this:

- Perform RNA-seq or proteomic profiling to correlate Pim1 levels with response.

- Use CRISPR/Cas9 knockout models to isolate Pim1-specific effects.

- Compare pharmacokinetics (e.g., plasma half-life) across cancer models to rule out bioavailability issues .

Q. What methodologies optimize this compound's pharmacokinetic profile for in vivo translation?

- Solubility enhancement: Use nanoformulations (liposomes) or co-solvents (Cremophor EL).

- Metabolic stability: Conduct liver microsome assays to identify degradation hotspots; consider prodrug strategies.

- Tissue penetration: Radiolabeled tracer studies (e.g., ^14C-geranyl caproate) can quantify biodistribution .

Q. How should researchers design experiments to validate this compound's specificity for Pim1 kinase?

- Selectivity panels: Test against structurally related kinases (e.g., Pim2, Akt) using competitive binding assays.

- Structural biology: X-ray crystallography or cryo-EM of this compound-Pim1 complexes can confirm binding poses predicted by docking studies.

- Phenotypic rescue: Overexpress Pim1 in resistant cells to restore this compound sensitivity .

Methodological Challenges & Solutions

Q. What statistical approaches are critical for analyzing this compound's dose-response data?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.

- For synergy studies (e.g., with chemotherapeutics), employ the Chou-Talalay combination index method .

Q. How can computational and experimental data be integrated to refine this compound's design?

- Combine QSAR (Quantitative Structure-Activity Relationship) models with synthetic chemistry to prioritize derivatives.

- Validate in silico predictions with SPR (Surface Plasmon Resonance) for binding kinetics or microscale thermophoresis for affinity measurements .

Data Reproducibility & Transparency

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Q. How should contradictory findings between in vitro and in vivo studies be addressed?

- Re-evaluate dosing regimens (e.g., frequency, route) to mimic in vitro exposure times.

- Use PK/PD modeling to bridge gaps between cell-based assays and animal models.

- Consider species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.